REACTION_CXSMILES
|
Br[C:2]1[C:10]([Cl:11])=[CH:9][C:5]2[N:6]=[CH:7][O:8][C:4]=2[CH:3]=1.[NH2:12][C:13]1[CH:18]=[CH:17][C:16](B2OC(C)(C)C(C)(C)O2)=[CH:15][N:14]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].CC(=O)OCC>C(#N)C.O1CCOCC1.O>[Cl:11][C:10]1[C:2]([C:16]2[CH:17]=[CH:18][C:13]([NH2:12])=[N:14][CH:15]=2)=[CH:3][C:4]2[O:8][CH:7]=[N:6][C:5]=2[CH:9]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
232 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(N=CO2)C=C1Cl
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)B1OC(C)(C)C(C)(C)O1
|
Name
|
Bis(di-tret-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium (II)
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
K3PO4
|
Quantity
|
212 mg
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(OCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled with argon
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to r.t.
|
Type
|
WASH
|
Details
|
washed with aq. NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The resulting red solid was dissolved in DCM
|
Type
|
CUSTOM
|
Details
|
subjected to silica gel column purification
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC2=C(N=CO2)C1)C=1C=CC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 165.6 mg | |
YIELD: PERCENTYIELD | 67.4% | |
YIELD: CALCULATEDPERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |